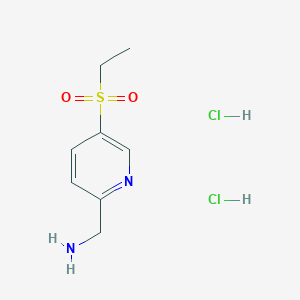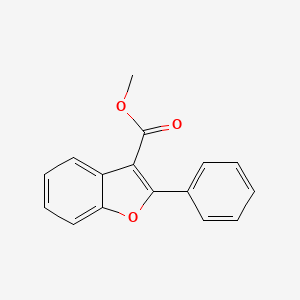
2-(3,5-Dimethylphenyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the indene-1,3-dione core. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 2-(3,5-Dimethylphenyl)-1H-indene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzaldehyde with indene-1,3-dione in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(3,5-Dimethylphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding quinones, while reduction may produce dihydro derivatives .
Applications De Recherche Scientifique
2-(3,5-Dimethylphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indene derivatives have been studied for their potential therapeutic properties, including anti-inflammatory and anticancer activities . Additionally, this compound may find applications in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indene derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
2-(3,5-Dimethylphenyl)-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as 2-(3,5-dimethylphenyl)-1H-indene-1,2(2H)-dione and 2-(3,5-dimethylphenyl)-1H-indene-1,4(2H)-dione. These compounds share a similar indene core structure but differ in the position of the carbonyl groups. The unique positioning of the carbonyl groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
6549-64-0 |
|---|---|
Formule moléculaire |
C17H14O2 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C17H14O2/c1-10-7-11(2)9-12(8-10)15-16(18)13-5-3-4-6-14(13)17(15)19/h3-9,15H,1-2H3 |
Clé InChI |
GENPWUDLQYMNRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)



![7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)

![1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13663759.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13663766.png)





